
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as IQ-1S, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation. This results in the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. This compound has also been found to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide in lab experiments is its ability to inhibit NF-κB activation, which is involved in many biological processes. This makes this compound a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of this compound in the regulation of immune responses and inflammation warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various studies. Its ability to inhibit NF-κB activation makes it a useful tool for studying the role of NF-κB in various cellular processes. This compound has a wide range of potential therapeutic applications, including anti-inflammatory, antitumor, and neuroprotective effects. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of various diseases.
合成法
The synthesis method of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the reaction of 3-indolylacetic acid with 2-chloro-4-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butyric acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with thionyl chloride and triethylamine to obtain this compound.
科学的研究の応用
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(1H-indol-3-yl)propanoic acid with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of a propanamide group to the resulting product.", "Starting Materials": [ "3-(1H-indol-3-yl)propanoic acid", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 2 hours to form the activated ester intermediate.", "Step 2: To the activated ester intermediate, add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours to form the desired product.", "Step 3: To the reaction mixture, add acetic anhydride (2.0 equiv) and stir for 1 hour to acetylate any remaining amine groups.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound." ] } | |
CAS番号 |
422275-74-9 |
分子式 |
C19H16N4O2S |
分子量 |
364.42 |
IUPAC名 |
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24) |
InChIキー |
BLIDEKIMTFPWPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)

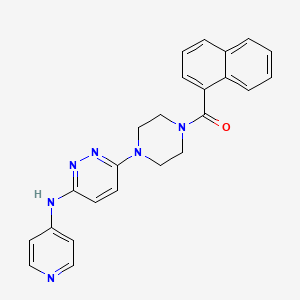
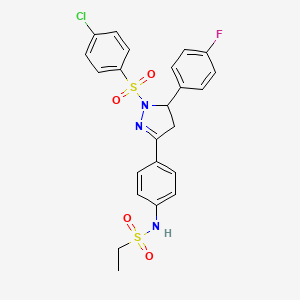
![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)
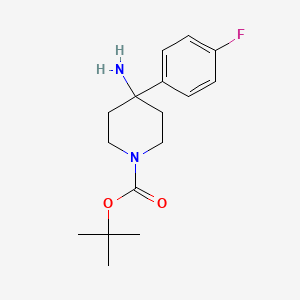
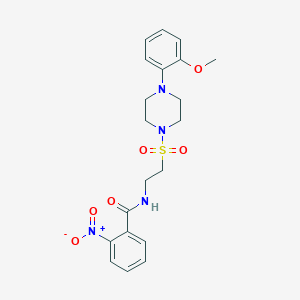
![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2848444.png)
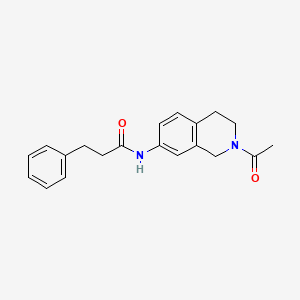
![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)